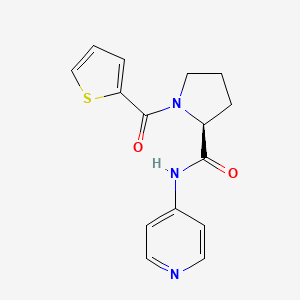
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide, also known as PTC-209, is a small molecule inhibitor that targets BMI-1, a protein that is involved in the regulation of stem cell self-renewal and differentiation. PTC-209 has gained attention in recent years due to its potential as a therapeutic agent in cancer treatment. In
作用机制
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide targets BMI-1, a protein that is involved in the regulation of stem cell self-renewal and differentiation. BMI-1 is overexpressed in many types of cancer and is associated with cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence. (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide inhibits the function of BMI-1 by binding to a specific site on the protein, which prevents it from interacting with other proteins that are necessary for its function.
Biochemical and Physiological Effects:
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the self-renewal of cancer stem cells, which are thought to be responsible for tumor initiation, progression, and recurrence. (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide also sensitizes cancer cells to chemotherapy and inhibits the growth of cancer cells that are resistant to chemotherapy. In addition, (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide has been shown to have anti-tumor activity in a variety of cancer types, including breast, lung, and colon cancer.
实验室实验的优点和局限性
One advantage of using (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide in lab experiments is its specificity for BMI-1. This allows researchers to more accurately study the role of BMI-1 in cancer and its potential as a therapeutic target. However, one limitation of using (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide is its low solubility, which can make it difficult to administer in certain experiments. In addition, (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the study of (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide. One direction is to further investigate its potential as a therapeutic agent in cancer treatment. This could involve testing its efficacy in clinical trials and identifying patient populations that would benefit most from its use. Another direction is to study the role of BMI-1 in other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, researchers could explore the use of (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide in combination with other cancer therapies to enhance its anti-tumor activity.
合成方法
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide can be synthesized using a three-step process. The first step involves the reaction of pyrrolidine with pyridine-4-carboxylic acid to form N-pyridin-4-ylpyrrolidine-2-carboxamide. The second step involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride. The final step involves the reaction of N-pyridin-4-ylpyrrolidine-2-carboxamide with thiophene-2-carbonyl chloride to form (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide.
科学研究应用
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide has been extensively studied in preclinical models of cancer. It has been shown to inhibit the self-renewal of cancer stem cells and sensitize cancer cells to chemotherapy. (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide has also been shown to have anti-tumor activity in a variety of cancer types, including breast, lung, and colon cancer. In addition, (2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide has been shown to inhibit the growth of cancer cells that are resistant to chemotherapy.
属性
IUPAC Name |
(2S)-N-pyridin-4-yl-1-(thiophene-2-carbonyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c19-14(17-11-5-7-16-8-6-11)12-3-1-9-18(12)15(20)13-4-2-10-21-13/h2,4-8,10,12H,1,3,9H2,(H,16,17,19)/t12-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWLBJJYPJFWDB-LBPRGKRZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CS2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=CS2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-cyclopentyl-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]-2-oxoethyl]acetamide](/img/structure/B7551455.png)
![N-(cyclohexylmethyl)-2-[4-[2-(trifluoromethyl)benzoyl]piperazin-1-yl]acetamide](/img/structure/B7551472.png)
![N-[2-[(4-morpholin-4-ylphenyl)methylamino]-2-oxoethyl]benzamide](/img/structure/B7551477.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1,1-dioxothiolane-3-carboxamide](/img/structure/B7551484.png)
![N-(5-methylpyridin-2-yl)-1-[2-[(2-phenylacetyl)amino]acetyl]piperidine-3-carboxamide](/img/structure/B7551489.png)
![N-(4-acetyl-1,3-thiazol-2-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7551494.png)
![N-[(1,3-diphenylpyrazol-4-yl)methyl]-1-(3-phenylpropanoyl)piperidine-4-carboxamide](/img/structure/B7551496.png)
![4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]-N-[1-(3-methyl-1-benzofuran-2-yl)ethyl]benzamide](/img/structure/B7551502.png)
![1-[2-(3,5-Dimethylpiperidin-1-yl)-2-methylpropyl]-3-(2-piperidin-1-ylethyl)urea](/img/structure/B7551514.png)
![N-[[4-(3-chlorophenyl)oxan-4-yl]methyl]-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7551535.png)
![4-(3a-methyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazolin-4-yl)-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]butanamide](/img/structure/B7551536.png)
![N-[4-[2-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)anilino]-2-oxoethyl]-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B7551540.png)
![N-[2-(3,5-dimethylpiperidin-1-yl)-2-methylpropyl]-4-methyl-2-pyrimidin-2-yl-1,3-thiazole-5-carboxamide](/img/structure/B7551542.png)
![2-(2-amino-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-N-[(3-phenylmethoxyphenyl)methyl]acetamide](/img/structure/B7551561.png)